1-(4-fluorophenyl)-5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at position 1 and a 5-oxo moiety. The amide nitrogen is linked to a 1,3,4-thiadiazol-2-yl ring, which is further modified with a thioethyl chain terminating in a thiazol-2-ylamino group. Its molecular formula is C₁₉H₁₈FN₇O₃S₂, with a molecular weight of 491.52 g/mol. The presence of fluorine and sulfur-containing groups may enhance metabolic stability and binding affinity compared to non-halogenated analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3S3/c19-11-1-3-12(4-2-11)25-8-10(7-14(25)27)15(28)22-17-23-24-18(31-17)30-9-13(26)21-16-20-5-6-29-16/h1-6,10H,7-9H2,(H,20,21,26)(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJRCXPULPCEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-fluorophenyl)-5-oxo-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a protein that mediates abnormal cellular proliferation. This protein is targeted by a small molecule known as the Targeting Ligand.
Mode of Action
The compound 1-(4-fluorophenyl)-5-oxo-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide interacts with its target protein through a covalent bond formed by a chemical group known as the Linker. This interaction leads to changes in the protein’s function, which can have therapeutic applications.
Biochemical Pathways
The action of 1-(4-fluorophenyl)-5-oxo-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide affects biochemical pathways related to cellular proliferation. The downstream effects of these pathways can influence the growth and division of cells.
Result of Action
The molecular and cellular effects of 1-(4-fluorophenyl)-5-oxo-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide’s action are primarily related to the inhibition of abnormal cellular proliferation. By targeting a specific protein, the compound can potentially regulate the growth and division of cells.
Biological Activity
The compound 1-(4-fluorophenyl)-5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features multiple bioactive moieties, including:
- A 4-fluorophenyl group, which is known to enhance the lipophilicity and biological activity of compounds.
- A pyrrolidine ring that may contribute to its interaction with biological targets.
- A thiazole and thiadiazole component that are often associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains. In a comparative study, compounds with thiazole moieties demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Klebsiella pneumoniae |
| Compound B | 12.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound is supported by studies on related thiazole and thiadiazole derivatives. For example, a study reported that compounds with similar structural features exhibited IC50 values less than 10 µM against various cancer cell lines including A549 (lung adenocarcinoma) and HCT116 (colon cancer) . The presence of the pyrrolidine ring is hypothesized to enhance cytotoxicity through improved cellular uptake.
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 | <10 | Doxorubicin |
| HCT116 | <10 | Doxorubicin |
The proposed mechanisms of action for the biological activities of this class of compounds include:
- Inhibition of Enzymatic Activity : Compounds similar to the target have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors .
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Case Studies
- Anticonvulsant Activity : In a picrotoxin-induced convulsion model, structural analogs showed significant anticonvulsant effects, suggesting that modifications in the thiazole or pyrrolidine structure can enhance neuroprotective properties .
- Cytotoxicity Studies : Research conducted on various thiazole derivatives indicated that structural modifications significantly affect cytotoxicity profiles. For instance, a derivative with a methyl group at position 4 of the phenyl ring showed enhanced activity against cancer cell lines compared to its non-methylated counterparts .
Chemical Reactions Analysis
Formation of the 1,3,4-Thiadiazole Core
The thiadiazole ring is often synthesized via cyclization reactions. For example:
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Reagents : Thiosemicarbazide, hydrazine hydrate, carbon disulfide, and acetylacetone.
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Conditions : Refluxing with ethanol or microwave irradiation (for faster reactions).
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Mechanism : Oxidative cyclization of thiosemicarbazones followed by ring closure to form the thiadiazole scaffold .
Pyrrolidine Ring Incorporation
The pyrrolidine moiety is introduced through amide bond formation:
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Reagents : Chloroacetyl chloride, primary/secondary amines.
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Conditions : Refluxing in ethanolic solutions or microwave-assisted synthesis .
Fluorophenyl Substitution
The 4-fluorophenyl group is typically introduced via nucleophilic aromatic substitution:
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Reagents : Fluorophenyl derivatives (e.g., 4-fluorobenzaldehyde).
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Conditions : Controlled reaction temperatures to prevent side reactions .
Substituent Effects
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Electron-Withdrawing Groups : Chloro, nitro, and fluorine substituents enhance anticonvulsant activity by increasing lipophilicity and stability .
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Amino and Mercapto Groups : These groups improve interaction with biomolecules (e.g., GABA receptors) and cross the blood-brain barrier .
Characterization Techniques
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Spectral Analysis : NMR, IR, and mass spectrometry confirm structural integrity .
-
Biological Testing :
Mechanism of Action
The compound likely modulates GABAergic pathways by enhancing chloride ion influx, preventing neuronal hyperactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole Modifications
The following compounds share the pyrrolidine-3-carboxamide scaffold but differ in substituents on the 1,3,4-thiadiazol-2-yl ring:
Key Observations :
- The cyclohexyl-substituted analog () has higher lipophilicity (predicted LogP ~3.5 vs. ~2.8 for the target compound), which may enhance membrane permeability but reduce aqueous solubility.
Analogues with Modified Aromatic or Heterocyclic Systems
A structurally distinct analog () replaces the thiadiazole-thioethyl-thiazole system with a 4-methoxybenzyl group and a fluorophenylcarbamoyl-methoxy extension:
Comparison Highlights :
- Its higher molecular weight (543.59 vs. 491.52) may reduce bioavailability.
General Trends in Physicochemical Properties
Based on structural data from –4:
Implications :
- Higher rotatable bond counts (e.g., 8 in the target compound vs. 4 in the isopropyl analog) correlate with increased conformational flexibility, which may improve binding entropy but reduce metabolic stability .
- The methoxybenzyl analog’s high molecular weight (>500 g/mol) and LogP (>3) may limit compliance with Lipinski’s rule of five, reducing its drug-likeness .
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the functionalization of the pyrrolidine ring and subsequent coupling to the thiadiazole-thiazole moiety. Key steps include:
- Condensation reactions : Use potassium carbonate in ethanol to facilitate nucleophilic substitution between thiol-containing intermediates and halogenated precursors (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) .
- Reductive amination : For intermediates with ketone groups, NaBH₄ in absolute ethanol under reflux (4–6 hours) can reduce imine bonds, yielding secondary amines (e.g., compound 5a in achieved 81.55% yield) .
- Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) is effective for isolating crystalline products .
Q. Optimization Strategies :
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Approach :
- Spectroscopic Analysis :
- Chromatography : HPLC with UV detection (λ = 254 nm) can assess purity, while LC-MS confirms molecular ion peaks .
Q. Data Interpretation :
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase COX1/2, as studied in ). Focus on the thiadiazole-thiazole moiety’s hydrogen-bonding potential with active-site residues.
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants of the fluorophenyl group) with experimental IC₅₀ values from cytotoxicity assays .
Q. Validation :
Q. How can researchers resolve contradictions in reported biological activities of thiazole-thiadiazole hybrids?
Case Example :
- Antimicrobial vs. Anticancer Activity : Some studies report potent antimicrobial effects (), while others emphasize cytotoxicity ().
- Experimental Design :
- Test the compound against standardized cell lines (e.g., HepG2 for cancer, E. coli ATCC 25922 for bacteria) under identical conditions.
- Vary substituents (e.g., replace the fluorophenyl group with chlorophenyl) to isolate structure-activity relationships .
Q. Data Analysis :
Q. What in vitro assays are most suitable for evaluating the compound’s mechanism of action?
Recommended Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with dose-response curves (0.1–100 µM) .
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorometric kits .
- Antioxidant Activity : DPPH radical scavenging assay to assess redox-modulating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
